6-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3+
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Overview
Description
6-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazolidinone ring, a dimethylaminobenzylidene moiety, and a hexanoic acid chain, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form a Schiff base. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
6-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 6-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-(4-(dimethylamino)benzylidene)rhodanine: Known for its use as a dye and indicator in titration reactions.
2-[(4-(dimethylamino)benzylidene)amino]phenol: Studied for its antibacterial properties.
4-(dimethylamino)benzylidene)-N-methylhydrazinecarbothioamide: Explored for its potential as an antibiotic.
Uniqueness
6-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid stands out due to its unique combination of a thiazolidinone ring and a hexanoic acid chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C18H22N2O3S2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
6-[5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C18H22N2O3S2/c1-19(2)14-9-7-13(8-10-14)12-15-17(23)20(18(24)25-15)11-5-3-4-6-16(21)22/h7-10,12H,3-6,11H2,1-2H3,(H,21,22) |
InChI Key |
DRIZUSKVXOXVBK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |
Origin of Product |
United States |
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